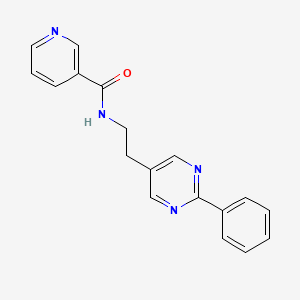

N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide

CAS No.: 2034603-67-1

Cat. No.: VC7102222

Molecular Formula: C18H16N4O

Molecular Weight: 304.353

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034603-67-1 |

|---|---|

| Molecular Formula | C18H16N4O |

| Molecular Weight | 304.353 |

| IUPAC Name | N-[2-(2-phenylpyrimidin-5-yl)ethyl]pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C18H16N4O/c23-18(16-7-4-9-19-13-16)20-10-8-14-11-21-17(22-12-14)15-5-2-1-3-6-15/h1-7,9,11-13H,8,10H2,(H,20,23) |

| Standard InChI Key | LJAPXEIFDYFQPH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CN=CC=C3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-(2-(2-Phenylpyrimidin-5-yl)ethyl)nicotinamide consists of three primary components:

-

Nicotinamide core: A pyridine-3-carboxamide group, which is essential for NAD+/NADH redox reactions and cellular energy metabolism .

-

Ethyl linker: A two-carbon chain connecting the nicotinamide and pyrimidine moieties, influencing molecular flexibility and solubility.

-

2-Phenylpyrimidin-5-yl group: A substituted pyrimidine ring with a phenyl group at the 2-position, a common pharmacophore in kinase inhibitors and DNA damage response modulators .

The molecular formula is C₁₉H₁₈N₄O, with a molecular weight of 318.38 g/mol. Key calculated physicochemical properties include:

The pyrimidine and phenyl groups contribute to moderate lipophilicity, suggesting potential membrane permeability but limited aqueous solubility .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a convergent approach:

-

Nicotinamide activation: Conversion of nicotinic acid to nicotinoyl chloride or a mixed anhydride for amide bond formation.

-

Amine precursor synthesis: Preparation of 2-(2-phenylpyrimidin-5-yl)ethylamine via:

-

Suzuki-Miyaura coupling to install the phenyl group on pyrimidine.

-

Reductive amination or nucleophilic substitution to introduce the ethylamine chain.

-

Stepwise Synthesis Protocol (Hypothetical)

Step 1: Synthesis of 5-(2-aminoethyl)-2-phenylpyrimidine

-

React 2-phenylpyrimidine-5-carbaldehyde with nitroethane via Henry reaction, followed by catalytic hydrogenation to yield the primary amine .

Step 2: Nicotinamide coupling

-

Combine the amine intermediate with nicotinoyl chloride in dichloromethane under Schotten-Baumann conditions (e.g., using triethylamine as a base) .

-

Purify via recrystallization (e.g., ethanol/water) to isolate the final product.

Yield Optimization:

-

Analogous reactions for N-(2-hydroxyethyl)nicotinamide achieved 96.6% yield using ethanolamine and ethyl nicotinate under reflux . Adjusting stoichiometry and temperature may enhance efficiency.

Biological Activity and Mechanism of Action

Putative Targets and Pathways

The compound’s structure suggests dual mechanisms:

-

NAD+ metabolism modulation: The nicotinamide moiety may act as a precursor for NAD+, influencing sirtuin activity or DNA repair .

-

Kinase or deubiquitinase inhibition: The 2-phenylpyrimidine group is structurally similar to USP1/UAF1 inhibitors (e.g., ML323), which block deubiquitination of PCNA and induce cancer cell death .

| Parameter | Prediction | Tool/Reference |

|---|---|---|

| Gastrointestinal absorption | High | SwissADME |

| Blood-brain barrier permeation | Low | BOILED-Egg model |

| CYP450 inhibition | Unlikely | PreADMET |

| P-glycoprotein substrate | No | SwissADME |

Toxicity Considerations

-

Mutagenicity: Pyrimidine derivatives are generally low-risk, but phenyl groups may require metabolic stability studies.

-

Acute toxicity: Estimated LD₅₀ (rat, oral) > 1000 mg/kg based on nicotinamide’s safety profile .

Regulatory and Industrial Applications

Therapeutic Development

-

Oncology: As a potential USP1/UAF1 inhibitor for NSCLC or leukemia .

-

Metabolic disorders: NAD+ supplementation for age-related diseases .

Patent Landscape

-

No direct patents found for this compound, but pyrimidine-amide hybrids are claimed in WO2015179431 (USP1 inhibitors) and EP2896629 (kinase modulators).

Challenges and Future Directions

Knowledge Gaps

-

Synthetic validation: Requires experimental confirmation of hypothesized routes.

-

Target engagement: Lack of enzymatic or cellular data for USP1/UAF1 inhibition.

Research Priorities

-

Structure-activity relationship (SAR): Modify the ethyl linker or pyrimidine substituents to optimize potency.

-

In vivo efficacy: Test in xenograft models paired with cisplatin or PARP inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume